3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine
Description
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine (synonyms: tert-butyl N-[5-(bromomethyl)pyridin-2-yl]carbamate, 2-(t-butoxycarbonylamino)-5-(bromomethyl)pyridine) is a pyridine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on the amino moiety at position 3 and a bromomethyl substituent at position 5 of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecules via nucleophilic substitution reactions (e.g., Suzuki couplings or alkylations) due to the reactivity of the bromomethyl group . The Boc groups enhance solubility in organic solvents and protect the amine during multi-step syntheses, making it a versatile precursor for drug discovery pipelines.
Properties
Molecular Formula |
C16H23BrN2O4 |
|---|---|
Molecular Weight |
387.27 g/mol |
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyridin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-7-11(8-17)9-18-10-12/h7,9-10H,8H2,1-6H3 |
InChI Key |
NMDPYMMXQVKJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC(=C1)CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine typically involves the protection of an amine group with tert-butoxycarbonyl (Boc) groups, followed by bromination of the methyl group on the pyridine ring. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal .
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are typical conditions for removing Boc groups.
Major Products Formed
Scientific Research Applications
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the synthesis of potential drug candidates by modifying its structure to enhance biological activity.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The tert-butoxycarbonyl groups serve as protecting groups that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Table 1: Key Pyridine Derivatives with tert-Butoxycarbonyl (Boc) and Bromo Substituents
Key Comparative Analysis
Pharmacological Relevance
- Compounds like 3-[[N-(TERT-Butoxycarbonyl)-2(S)-pyrrolidinyl]methoxy]-5-phenylaminopyridine (58) exhibit enhanced binding to nicotinic receptors due to their bulky pyrrolidinyl-methoxy substituents, unlike the target compound, which is primarily a synthetic intermediate.
- The indolinyl substituent in compound 41 introduces conformational rigidity, favoring macrocycle formation, whereas the bromomethyl group in the target compound prioritizes modular functionalization.
Physical Properties
- The Boc groups in the target compound lower its melting point compared to simpler bromopyridines (e.g., 3-Amino-5-bromopyridine, mp 76–77°C ), rendering it as an oil or low-melting solid.
- In contrast, hydrochlorides of deprotected analogues (e.g., compound 63 ) are solids with improved crystallinity for characterization.
Biological Activity
3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, which includes a bromomethyl group and a bis(tert-butoxycarbonyl) amino moiety, suggests that it may exhibit interesting biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and findings from various research studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 360.23 g/mol. The presence of bromine and tert-butoxycarbonyl groups indicates potential reactivity that can be exploited in biological systems.
Biological Activity Overview
Research has indicated that compounds similar to this compound may possess various biological activities, including:
- Antimicrobial properties : Some studies have shown that related pyridine derivatives can exhibit significant antibacterial and antifungal activities.
- Cytotoxic effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Enzyme inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
A study conducted by researchers at the University of Groningen explored the antimicrobial properties of pyridine derivatives. The findings indicated that several compounds exhibited activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Related Pyridine Derivative A | Staphylococcus aureus | 16 µg/mL |
| Related Pyridine Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of this compound. The results demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Research has shown that similar pyridine derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
